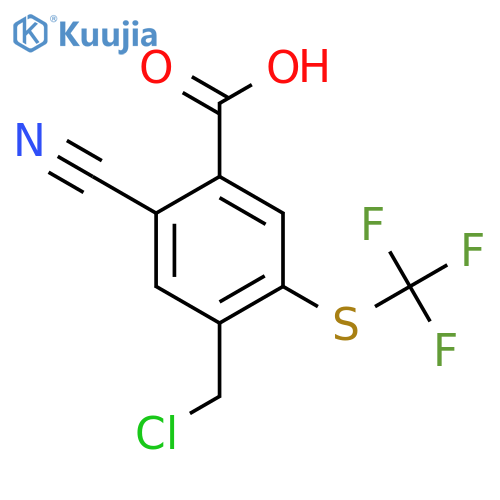Cas no 1807229-67-9 (4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acid)

4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acid
-
- インチ: 1S/C10H5ClF3NO2S/c11-3-5-1-6(4-15)7(9(16)17)2-8(5)18-10(12,13)14/h1-2H,3H2,(H,16,17)
- InChIKey: UNCPUNJXVMCWRP-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(C#N)C(C(=O)O)=CC=1SC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 368
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 86.4
4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010979-1g |
4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acid |
1807229-67-9 | 97% | 1g |
1,445.30 USD | 2021-06-25 | |
| Alichem | A013010979-500mg |
4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acid |
1807229-67-9 | 97% | 500mg |
863.90 USD | 2021-06-25 | |
| Alichem | A013010979-250mg |
4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acid |
1807229-67-9 | 97% | 250mg |
484.80 USD | 2021-06-25 |
4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acid 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acidに関する追加情報
Introduction to 4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acid (CAS No. 1807229-67-9)
4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acid, identified by its CAS number 1807229-67-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a chloromethyl group, a cyano substituent, and a trifluoromethylthio moiety. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The chloromethyl group in the molecule introduces reactivity that is useful for further functionalization, enabling the synthesis of more complex derivatives through nucleophilic substitution reactions. This feature is particularly advantageous in drug design, where introducing specific functional groups can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The cyano group, on the other hand, contributes to the electron-withdrawing nature of the molecule, which can influence its interactions with biological targets such as enzymes and receptors.
The presence of the trifluoromethylthio group adds another layer of complexity to the compound's behavior. Trifluoromethylthio groups are known to enhance metabolic stability and binding affinity in drug candidates. This is due to the electron-withdrawing effect of the trifluoromethyl group, which can increase lipophilicity and reduce susceptibility to oxidative degradation. Additionally, the sulfur atom in the trifluoromethylthio group can participate in hydrogen bonding interactions, further influencing the compound's binding mode to biological targets.
In recent years, there has been a growing interest in benzoic acid derivatives as potential therapeutic agents. These compounds have shown promise in various areas of medicine, including oncology, inflammation, and infectious diseases. The structural motifs present in 4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acid make it an attractive candidate for further investigation in these fields.
One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of more complex molecules. The chloromethyl group can be readily converted into other functional groups such as carboxylic acids, alcohols, or amines through various chemical transformations. This versatility allows researchers to explore different chemical space and identify novel analogs with improved pharmacological profiles.
The cyano group not only contributes to the electronic properties of the molecule but also serves as a handle for further derivatization. For instance, it can be reduced to an amine or converted into a carboxylic acid via hydrolysis. These transformations open up possibilities for designing molecules with different biological activities.
The trifluoromethylthio group is particularly noteworthy due to its ability to enhance binding affinity and metabolic stability. In drug discovery, trifluoromethylthio groups are often incorporated into lead compounds to improve their pharmacokinetic properties. This is because they can increase lipophilicity while maintaining water solubility, leading to better oral bioavailability and reduced clearance rates.
In academic research, 4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acid has been explored as a building block for synthesizing novel heterocyclic compounds. Heterocycles are known to exhibit a wide range of biological activities and are frequently found in pharmaceuticals. By incorporating this compound into larger molecular frameworks, researchers aim to discover new drugs with enhanced efficacy and reduced side effects.
The pharmaceutical industry has also shown interest in this compound due to its potential applications in drug development. Companies are actively investigating benzoic acid derivatives as candidates for treating various diseases. The unique combination of functional groups in 4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acid makes it a promising starting point for designing next-generation therapeutics.
In conclusion, 4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acid (CAS No. 1807229-67-9) is a versatile and intriguing compound with significant potential in pharmaceutical research and drug development. Its structural features enable diverse chemical modifications, making it an excellent scaffold for creating novel therapeutic agents with improved pharmacological properties.
1807229-67-9 (4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acid) 関連製品
- 898543-06-1(4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride)
- 2639371-49-4(ethyl (3R,5R)-5-methylmorpholine-3-carboxylate)
- 2227815-23-6((1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol)
- 1893156-05-2((4-Fluoro-1-benzothiophen-3-yl)methanamine)
- 2138803-67-3(2-(2-bromoethenyl)-N-methylaniline)
- 718596-54-4((R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid)
- 681260-17-3(C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine)
- 148546-85-4(methyl 3-amino-4,5-dimethoxybenzoate)
- 2649047-07-2(2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid)
- 2287266-80-0(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid)




